4-Fluoropyridine hydrochloride

Description

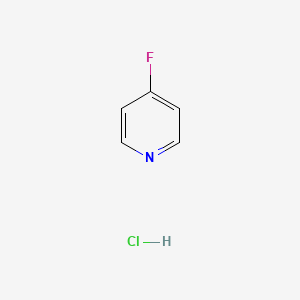

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUIPALQRYLTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647483 | |

| Record name | 4-Fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39160-31-1 | |

| Record name | 4-Fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoropyridine Hydrochloride: A Technical Guide for Chemical Researchers

An In-depth Examination of the Chemical Properties, Structure, and Synthetic Utility of a Key Fluorinated Heterocyclic Building Block.

This technical guide provides a comprehensive overview of 4-Fluoropyridine hydrochloride, a pivotal reagent and building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, structural characteristics, and key experimental protocols.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is the hydrochloride salt of 4-fluoropyridine, which imparts greater stability and improved handling characteristics compared to the free base. The presence of the electron-withdrawing fluorine atom significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate for a variety of chemical transformations.[2]

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄FN·HCl | [3][4] |

| Molecular Weight | 133.55 g/mol | [3][4] |

| Melting Point | 100-102 °C | [4] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water, ethanol, and methanol. | [2] |

| CAS Number | 39160-31-1 | [3][4] |

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 4-position, with the ring nitrogen protonated to form a pyridinium chloride salt.

Structural Identifiers:

-

¹H NMR: The protonation of the pyridine nitrogen would lead to a downfield shift of the aromatic protons compared to the free base. Two distinct signals would be expected, corresponding to the protons at the 2,6- and 3,5-positions, showing characteristic coupling patterns.

-

¹³C NMR: The spectrum would show three signals for the pyridine ring carbons. The carbon atom attached to the fluorine (C4) would exhibit a large one-bond C-F coupling constant. The chemical shifts of the C2/C6 and C3/C5 carbons would also be influenced by the fluorine substituent and the protonated nitrogen.[5][6]

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3000 cm⁻¹, which is typical for the N-H stretch of a pyridinium salt. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion for the free base (4-fluoropyridine) at m/z 97.03.[5]

Experimental Protocols

This compound is primarily used as a stable precursor to 4-fluoropyridine for use in organic synthesis, most notably in nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

The free base, 4-fluoropyridine, is commonly synthesized from 4-aminopyridine using the Balz-Schiemann reaction. The resulting 4-fluoropyridine can then be converted to its hydrochloride salt.

Methodology:

-

Diazotization: 4-Aminopyridine is dissolved in a solution of tetrafluoroboric acid (HBF₄). The solution is cooled, and a solution of sodium nitrite (NaNO₂) is added portion-wise while maintaining a low temperature (typically 0-5 °C) to form the 4-pyridyldiazonium tetrafluoroborate salt.

-

Decomposition: The isolated diazonium salt is then gently heated, leading to the decomposition of the salt and the formation of 4-fluoropyridine, nitrogen gas, and boron trifluoride.

-

Isolation and Purification: The resulting 4-fluoropyridine is typically isolated by steam distillation or solvent extraction. Due to the instability of the free base in aqueous or acidic conditions, care must be taken during the workup.

Preparation of this compound

The hydrochloride salt is prepared by treating a solution of 4-fluoropyridine with hydrochloric acid.

Methodology:

-

A solution of purified 4-fluoropyridine in a suitable organic solvent (e.g., diethyl ether or dichloromethane) is prepared.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added dropwise with stirring.

-

The this compound precipitates as a solid and can be collected by filtration, washed with cold solvent, and dried under vacuum.[2]

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

4-Fluoropyridine is an excellent substrate for SNAr reactions, where the fluorine atom is displaced by a nucleophile. The electron-deficient nature of the pyridine ring facilitates this reaction.

Methodology:

-

The this compound is first converted to the free base, 4-fluoropyridine, by treatment with a mild base (e.g., sodium bicarbonate or potassium carbonate) and extraction into an organic solvent.[1]

-

The solution of 4-fluoropyridine is then treated with a nucleophile (e.g., an amine, alkoxide, or thiol) in the presence of a suitable base and solvent.

-

The reaction is typically heated to drive it to completion.

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer.

-

The product is then purified by standard techniques such as column chromatography or recrystallization.

Key Applications and Logical Workflows

The primary utility of this compound is as a stable precursor for the more reactive 4-fluoropyridine, which is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its main reaction pathway is nucleophilic aromatic substitution.

Caption: Synthetic workflow for this compound.

The fluorine atom at the 4-position of the pyridine ring is highly activated towards displacement by nucleophiles. This reactivity is a cornerstone of its synthetic utility.

References

- 1. rsc.org [rsc.org]

- 2. This compound Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoropyridine Hydrochloride from 4-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluoropyridine hydrochloride from 4-aminopyridine. The primary focus of this document is the Balz-Schiemann reaction, a classical yet relevant method for the introduction of fluorine into aromatic systems. This guide will detail the experimental protocols, present quantitative data in a structured format, and illustrate the reaction pathway and experimental workflow through diagrams.

Introduction

4-Fluoropyridine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The synthesis of 4-fluoropyridine, however, is not without its challenges, primarily due to the instability of the final product.[1] This guide focuses on a well-documented synthetic route from the readily available and inexpensive starting material, 4-aminopyridine.[1]

The most common and realistic method for this transformation is the Balz-Schiemann reaction.[1][2][3] This reaction involves the diazotization of a primary aromatic amine, in this case, 4-aminopyridine, to form a diazonium salt, which is then subjected to thermal decomposition to yield the corresponding aryl fluoride.[2][3]

Reaction Mechanism and Pathway

The synthesis of 4-fluoropyridine from 4-aminopyridine via the Balz-Schiemann reaction proceeds in two main stages:

-

Diazotization: 4-Aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, in the presence of fluoroboric acid (HBF₄). This step forms the relatively stable 4-pyridyldiazonium tetrafluoroborate intermediate.[1][2]

-

Thermal Decomposition (Fluorodediazoniation): The isolated diazonium tetrafluoroborate salt is then heated, leading to the loss of nitrogen gas and the formation of 4-fluoropyridine.[4]

The overall reaction can be summarized as follows:

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported procedures for the synthesis of 4-fluoropyridine and its hydrochloride salt from 4-aminopyridine.

| Parameter | Value | Source |

| Reactants | ||

| 4-Aminopyridine | 14.4 g (153 mmol) | [1] |

| 94.1 g (1.0 mole) | [5] | |

| 42% aq. HBF₄ | Charged to flask | [1] |

| Anhydrous Hydrogen Fluoride | 400 g (20 moles) | [5] |

| Sodium Nitrite | 12.0 g (174 mmol) | [1] |

| 84.0 g (1.2 moles) | [5] | |

| Reaction Conditions | ||

| Diazotization Temperature | 5 - 9 °C | [1] |

| 0 - 5 °C | [5] | |

| -20 to 25 °C (general) | [5] | |

| Decomposition Temperature | Allowed to warm to 25 °C, then added to NaHCO₃ | [1] |

| 30 - 50 °C | [5] | |

| Yield | ||

| 4-Fluoropyridine | 20% (isolation yield) | [1] |

| 4-Fluoropyridine HCl | 54% | [5] |

Detailed Experimental Protocols

This section provides a consolidated experimental protocol based on published literature.[1][5]

4.1. Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

-

Apparatus: A round-bottom, two-necked flask (200 mL) equipped with a thermometer and a magnetic stir bar.

-

Procedure:

-

Charge a 42% aqueous solution of tetrafluoroboric acid (HBF₄) into the flask.

-

Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

-

Cool the solution to 5-7 °C using an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.

-

Slowly add sodium nitrite (12.0 g, 174 mmol) to this suspension while maintaining the reaction temperature between 5-9 °C. The addition should take approximately 90 minutes. The rate of addition should be slower in the latter half as the exothermic decomposition of the diazonium salt proceeds more readily. The fine crystals will gradually dissolve, and the reaction mixture will turn into a pale yellow, then orange, unclear solution.

-

After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.

-

Allow the mixture to warm up to 25 °C.

-

Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water. Caution is advised due to vigorous CO₂ evolution. During this neutralization, brown, gummy precipitates may form.

-

The product, 4-fluoropyridine, can then be isolated by extraction.

-

4.2. Synthesis and Isolation of this compound

This protocol is adapted from a patented procedure for obtaining a stable salt of 4-fluoropyridine.[5]

-

Apparatus: A two-liter stainless steel reactor.

-

Procedure:

-

Cool the reactor to 1 °C and charge it with anhydrous hydrogen fluoride (400 g, 20 moles).

-

Add 4-aminopyridine (94.1 g, 1.0 mole) over a period of 30 minutes.

-

Add sodium nitrite (84.0 g, 1.2 moles) at 0-5 °C over a 30-minute period. This forms 4-pyridyldiazonium fluoride in situ.

-

Decompose the diazonium salt by raising the temperature to 30-50 °C over 1.5 hours. During decomposition, nitrogen saturated with hydrogen fluoride is vented through refrigerated condensers to reflux the HF.

-

The resulting 4-fluoropyridine can be isolated from the highly acidic mixture by neutralization in the presence of an inert organic solvent, followed by the addition of a stabilizer to form the stable salt. For the hydrochloride salt, this would involve the introduction of hydrochloric acid.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and isolation of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Challenges and Considerations

The synthesis of 4-fluoropyridine is known to be challenging due to the instability of the free base, especially in aqueous and acidic conditions.[1][6] During neutralization, the formation of brown, gummy solids has been observed, which are believed to be polymeric materials resulting from the polymerization of 4-fluoropyridine.[1] This polymerization can significantly hinder the extraction process and reduce the overall yield.

Furthermore, the decomposition of the diazonium salt can be highly exothermic and lead to a runaway reaction if not carefully controlled.[1] Therefore, maintaining the recommended temperature ranges during the diazotization and decomposition steps is critical for both safety and yield.

The isolation of 4-fluoropyridine as its hydrochloride salt is a practical approach to overcome the instability of the free base, allowing for its storage and handling under ambient conditions.[5]

Conclusion

The synthesis of this compound from 4-aminopyridine, primarily through the Balz-Schiemann reaction, is a feasible though challenging process. Success hinges on careful control of reaction temperatures to manage the exothermic nature of the diazotization and decomposition steps, as well as addressing the inherent instability of the 4-fluoropyridine product. The formation of the hydrochloride salt provides a stable form of the final product, which is advantageous for subsequent applications in research and development. The protocols and data presented in this guide offer a solid foundation for researchers undertaking this synthesis.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. grokipedia.com [grokipedia.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction [organic-chemistry.org]

- 5. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 4-Fluoropyridine Hydrochloride from 4-Chloropyridine

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 4-Fluoropyridine hydrochloride, a critical building block in medicinal chemistry, starting from 4-chloropyridine. The primary method detailed is the nucleophilic aromatic substitution (SNAr) halogen exchange (Halex) reaction, a widely utilized industrial process for C-F bond formation.

Core Synthesis Pathway: The Halex Reaction

The conversion of 4-chloropyridine to 4-fluoropyridine is achieved through a nucleophilic aromatic substitution reaction, commonly referred to as the Halex reaction.[1] In this process, the chloride atom on the electron-deficient pyridine ring is displaced by a fluoride anion. The reaction is typically performed at elevated temperatures in a high-boiling point, polar aprotic solvent.[1][2] The resulting 4-fluoropyridine is often unstable as a free base and is subsequently converted to its more stable hydrochloride salt for storage and handling.[3]

The overall transformation can be visualized as follows:

Caption: Reaction scheme for 4-Fluoropyridine HCl synthesis.

Experimental Protocols

Two primary methodologies are presented: the traditional high-temperature Halex reaction and a modern, milder approach using an alternative fluoride source.

Protocol 1: Traditional Halex Reaction

This protocol is based on the classical Halex conditions using an alkali metal fluoride. Success is highly dependent on anhydrous conditions, as water can hydrate the fluoride salt, reducing its nucleophilicity, and can lead to the hydrolysis of the starting material.[4]

Materials:

-

4-Chloropyridine hydrochloride

-

Potassium Fluoride (KF), spray-dried or dried in a vacuum oven at 150°C for several hours[4]

-

Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), Sulfolane)

-

Optional: Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Anhydrous organic solvent for extraction (e.g., Dichloromethane, Diethyl ether)

-

Hydrogen chloride (gas or solution in an organic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add spray-dried potassium fluoride (2-3 equivalents) and the chosen polar aprotic solvent (e.g., DMSO).

-

Reaction: Add 4-chloropyridine (1 equivalent) to the mixture. If using, add the phase-transfer catalyst (0.1 equivalents).

-

Heating: Heat the reaction mixture to a high temperature (typically 150-220°C) and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC). The reaction may take several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the 4-fluoropyridine product into an organic solvent like dichloromethane.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Salt Formation: Bubble anhydrous hydrogen chloride gas through the dried organic solution, or add a solution of HCl in a compatible solvent (e.g., diethyl ether). The this compound will precipitate out of the solution.[5][6]

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold organic solvent, and dry under vacuum to yield this compound as a solid.

Protocol 2: Mild Fluorination with Anhydrous Tetrabutylammonium Fluoride (TBAF)

Recent advancements have enabled this reaction to proceed at room temperature using in-situ generated anhydrous tetrabutylammonium fluoride (NBu₄F), offering a more energy-efficient and potentially higher-yielding alternative.[7]

Materials:

-

4-Chloropyridine

-

Hexafluorobenzene

-

Tetrabutylammonium chloride (TBACl)

-

Potassium Fluoride (KF), anhydrous

-

Anhydrous Acetonitrile

-

Hydrogen chloride (gas or solution)

Procedure:

-

TBAF Generation: Anhydrous NBu₄F is generated in situ. In a glovebox, a mixture of hexafluorobenzene, TBACl, and KF in anhydrous acetonitrile is stirred at room temperature.

-

Fluorination: To this mixture containing the generated anhydrous NBu₄F, a solution of 4-chloropyridine in anhydrous acetonitrile is added.

-

Reaction: The reaction is stirred at room temperature. The progress is monitored by ¹⁹F NMR spectroscopy.[7]

-

Work-up and Salt Formation: Upon completion, the reaction mixture is processed similarly to the traditional method. The solvent is removed, and the residue is worked up with an aqueous solution. The product is extracted, dried, and converted to the hydrochloride salt as described in Protocol 1 (steps 4-7).

Data Presentation

The following table summarizes typical quantitative data for the synthesis. Yields can be highly variable and are dependent on the strict adherence to anhydrous conditions.

| Parameter | Traditional Halex Reaction | Mild TBAF Reaction | Reference |

| Starting Material | 4-Chloropyridine | 4-Chloropyridine | - |

| Fluorinating Agent | Potassium Fluoride (KF) | Anhydrous NBu₄F (in situ) | [1][7] |

| Solvent | DMSO, Sulfolane, DMF | Acetonitrile | [2][4][7] |

| Temperature | 150 - 220 °C | Room Temperature | [1][7] |

| Catalyst | Phase-transfer catalyst (optional) | Not required | [1] |

| Reaction Time | Several hours | Variable, monitor by NMR | [7] |

| Typical Yield | Moderate to Good (highly variable) | High | [7] |

Mandatory Visualizations

The logical workflow for ensuring a successful Halex reaction, emphasizing the critical requirement for anhydrous conditions, is outlined below.

Caption: Workflow diagram for the Halex synthesis of 4-fluoropyridine.

References

- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]

- 6. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 4-Fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridine hydrochloride is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic properties, imparted by the fluorine substituent, make it a valuable synthon for the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClFN | [1] |

| Molecular Weight | 133.55 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 100-102 °C | |

| Solubility | Soluble in water | [3] |

| Density | Data not available in literature | |

| pKa (of pyridinium ion) | Data not available in literature |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for use in a standard laboratory setting.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The melting range provides an indication of purity.

Determination of Solubility

The solubility of this compound in water can be determined using the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid. A known volume of the clear filtrate is then carefully evaporated to dryness, and the mass of the dissolved solid is determined gravimetrically.

-

Calculation: The solubility is calculated and expressed in g/100 mL or mol/L.

Determination of Density (General Protocol for Organic Solids)

Methodology:

-

Sample Preparation: A known mass of this compound is accurately weighed and placed in the sample chamber of a gas pycnometer.

-

Analysis: The instrument uses an inert gas (typically helium) to measure the volume of the solid by displacement. The chamber is filled with the gas at a known pressure, and then the gas is expanded into a second empty chamber of known volume. The pressure drop is used to calculate the volume of the sample.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Determination of pKa (General Protocol for Pyridinium Ions)

The pKa of the 4-fluoropyridinium ion can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A standard solution of this compound of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added incrementally.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the pyridinium ions have been neutralized.

Synthesis of this compound

This compound is typically synthesized from 4-aminopyridine via the Balz-Schiemann reaction, followed by treatment with hydrochloric acid.[4][5][6]

The general workflow for the synthesis is depicted below:

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

Technical Guide: 4-Fluoropyridine Hydrochloride - A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoropyridine Hydrochloride, a versatile and critical reagent in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted cancer therapies.

Core Properties of this compound

This compound is a white to off-white solid organic compound. Its unique electronic properties, stemming from the electronegative fluorine atom on the pyridine ring, make it an important building block in the synthesis of complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 39160-31-1 | [2] |

| Molecular Formula | C5H5ClFN | [2] |

| Molecular Weight | 133.55 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 100-102 °C |

Synthesis of the Active 4-Fluoropyridine Moiety

The free base, 4-fluoropyridine, is typically synthesized from 4-aminopyridine via the Balz-Schiemann reaction.[3] The resulting 4-fluoropyridine can then be treated with hydrochloric acid to yield the stable hydrochloride salt.

Detailed Experimental Protocol: Synthesis of 4-Fluoropyridine

This protocol is adapted from a detailed experimental procedure for the synthesis of 4-fluoropyridine.[3]

Materials:

-

4-Aminopyridine (14.4 g, 153 mmol)

-

42% aqueous solution of Tetrafluoroboric acid (HBF4)

-

Sodium nitrite (12.0 g, 174 mmol)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Calcium Hydride (CaH2)

-

Ice-water bath

Procedure:

-

In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF4.

-

Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

-

Cool the solution to 5-7 °C using an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

-

Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension, maintaining the temperature between 5-9 °C. The crystals will gradually dissolve, and the reaction mixture will turn into a pale yellow solution.

-

Continue the addition of sodium nitrite over approximately 90 minutes. The reaction is exothermic, so careful temperature control is crucial.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Slowly add the reaction mixture to an aqueous solution of NaHCO3 (30.0 g in 200 mL of water).

-

Extract the aqueous layer with CH2Cl2.

-

Dry the combined organic layers with anhydrous Na2SO4, filter, and then thoroughly dry with CaH2 overnight.

-

Remove the solvent by distillation to yield 4-fluoropyridine.

Application in Drug Development: Synthesis of Ceritinib

4-Fluoropyridine and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals. A prominent example is its application in the synthesis of Ceritinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5] The pyridine moiety is a key structural component of the final drug molecule. While various synthetic routes to Ceritinib exist, they often involve the coupling of a substituted pyridine precursor.[6][7]

Conceptual Synthetic Workflow

The synthesis of Ceritinib highlights the utility of functionalized pyridines. A 4-substituted pyridine ring is a core component of one of the key intermediates, tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.[8] This intermediate is then further elaborated to form the final drug. The following diagram illustrates a logical workflow for the synthesis, starting from a generic 4-halopyridine which can be derived from 4-fluoropyridine.

Caption: Conceptual workflow for the synthesis of Ceritinib from a 4-fluoropyridine precursor.

Mechanism of Action and Signaling Pathway Inhibition

Ceritinib is a highly selective inhibitor of the ALK receptor tyrosine kinase.[9] In certain cancers, such as ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK kinase that drives tumor growth.[9][10]

Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation.[9][10] This blockade prevents the activation of downstream signaling pathways critical for cell proliferation and survival, including the PI3K/AKT, MEK/ERK, and STAT3 pathways.[9][11] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis of the cancer cells.[9]

ALK Signaling Pathway and Inhibition by Ceritinib

The following diagram illustrates the ALK signaling pathway and the point of inhibition by Ceritinib.

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

Quantitative Biological Data

Ceritinib has demonstrated high potency against both crizotinib-naïve and crizotinib-resistant ALK-positive cancer cell lines.

| Cell Line | ALK Status | Ceritinib GI50 (nM) | Crizotinib GI50 (nM) | Reference |

| H3122 | Crizotinib-naïve | 25.5 | 151.7 | [11] |

| H2228 | Crizotinib-naïve | 20.3 | 114.7 | [11] |

This data highlights the significant in vitro activity of Ceritinib and its improved potency over the first-generation ALK inhibitor, crizotinib.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. Its utility is exemplified in the synthesis of advanced therapeutics like Ceritinib, where it serves as a key precursor to a core structural motif. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals aiming to design and synthesize the next generation of targeted therapies.

References

- 1. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. medkoo.com [medkoo.com]

- 7. CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 10. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Navigating the Solubility Landscape of 4-Fluoropyridine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropyridine hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In light of the limited publicly available quantitative solubility data, this document focuses on providing established experimental protocols for solubility determination, qualitative solubility insights, and a logical workflow to empower researchers in their laboratory endeavors.

Introduction

This compound (C₅H₅ClFN) is a heterocyclic organic compound that serves as a key intermediate in medicinal chemistry and materials science.[1] The presence of the fluorine atom and the pyridine ring imparts unique reactivity, making it a valuable precursor for novel drug candidates and specialized polymers.[1] Understanding its solubility profile is paramount for optimizing synthetic routes and ensuring efficient process development. This guide aims to be a practical resource for scientists working with this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₄FN·HCl | [2][3] |

| Molecular Weight | 133.55 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 100-102 °C | [2] |

| pKa (Predicted) | 4.15 ± 0.10 | [4] |

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information on related compounds provide valuable insights. The hydrochloride salt form suggests a higher affinity for polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale & References |

| Protic Polar Solvents | Methanol, Ethanol | Soluble | The polar nature of the hydroxyl group can interact favorably with the ionic hydrochloride salt.[1] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents have high dielectric constants and can solvate ions effectively. |

| Aprotic Non-Polar Solvents | Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | The non-polar nature of these solvents is generally less compatible with ionic salts. Some solubility may be observed due to the organic pyridine ring. |

| Non-Polar Solvents | Toluene, Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely. |

It is important to note that the free base, 4-fluoropyridine, exhibits greater solubility in a wider range of organic solvents due to the absence of the ionic hydrochloride.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

Gravimetric Method

This is a classical and highly accurate method for determining solubility.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess of this compound to the chosen organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound or using a rotary evaporator).

-

Once the solvent is fully removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of supernatant) x 100

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute this saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for determining and validating the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains scarce in the literature, this guide equips researchers with the necessary tools to make informed decisions and to generate reliable data in-house. The provided experimental protocols for gravimetric and spectrophotometric analysis offer robust methods for quantifying solubility, a critical parameter for the successful application of this versatile compound in research and development. It is recommended that solubility be determined empirically for the specific solvent system and conditions relevant to the intended application.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactivity of 4-Fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropyridine hydrochloride is a pivotal reagent in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its capacity to introduce the pyridyl moiety into a diverse range of molecular architectures. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of its synthetic utility. This technical guide provides a comprehensive examination of the nucleophilic substitution reactivity of this compound. It consolidates quantitative data on reaction yields with various nucleophiles, details experimental protocols for key transformations, and presents visual diagrams of the underlying reaction mechanism and experimental workflows to facilitate a deeper understanding and practical application of this versatile building block.

Introduction: The Role and Reactivity of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of this heterocycle can significantly modulate the physicochemical and pharmacological properties of a molecule. 4-Fluoropyridine, stabilized as its hydrochloride salt, serves as an excellent electrophile for the facile introduction of the 4-pyridyl group.

The reactivity of 4-fluoropyridine in nucleophilic aromatic substitution is governed by the electron-deficient nature of the pyridine ring, which is further accentuated by the nitrogen heteroatom. The fluorine atom at the 4-position is an effective leaving group in SNAr reactions, often demonstrating superior reactivity compared to other halogens (the "element effect"). This enhanced reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial rate-determining nucleophilic attack.

A critical aspect of the reactivity of this compound is the protonation of the pyridine nitrogen. This protonation significantly increases the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. This "switchable" reactivity allows for controlled reactions under specific pH conditions.

Quantitative Reactivity Data

The following tables summarize the reaction of this compound with a range of common nucleophiles, providing an overview of typical reaction conditions and yields. It is important to note that the free base, 4-fluoropyridine, is often generated in situ from the hydrochloride salt by the addition of a base.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | 12 | >95 |

| Piperidine | K₂CO₃ | DMF | 80 | 6 | ~90 |

| Aniline | NaH | THF | 65 | 24 | ~75 |

| Benzylamine | Et₃N | Acetonitrile | Reflux | 12 | ~85 |

Table 2: Reaction with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium thiophenoxide | N/A | DMF | 80 | 2 | >90 |

| 1-Octanethiol | K₂CO₃ | Acetonitrile | 50 | 4 | ~88 |

| Cysteine derivative | DIPEA | DMF | 25 | 12 | ~70 |

Table 3: Reaction with Oxygen Nucleophiles (Alkoxides and Phenoxides)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium methoxide | N/A | Methanol | Reflux | 4 | ~90 |

| Sodium ethoxide | N/A | Ethanol | Reflux | 6 | ~85 |

| Sodium phenoxide | N/A | DMF | 100 | 12 | ~80 |

| 4-Methoxyphenol | NaOH | DMSO | 80 | 16 | 75-80 |

Experimental Protocols

General Procedure for the Liberation of 4-Fluoropyridine from its Hydrochloride Salt

To utilize this compound in reactions requiring the free base, it is necessary to perform a neutralization step.

Materials:

-

This compound

-

Aqueous solution of a mild base (e.g., sodium bicarbonate, ammonium hydroxide)

-

An inert organic solvent (e.g., dichloromethane, ethyl acetate)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Dissolve this compound in water.

-

Transfer the aqueous solution to a separatory funnel.

-

Slowly add the aqueous base solution to the separatory funnel with gentle swirling until the solution is basic (test with pH paper).

-

Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).

-

Combine the organic layers.

-

Dry the combined organic layers over the drying agent.

-

Filter to remove the drying agent.

-

The resulting solution contains 4-fluoropyridine and can be used directly in the subsequent reaction or concentrated under reduced pressure. Caution: 4-fluoropyridine is unstable and should be used immediately after preparation.[1]

Protocol for Nucleophilic Aromatic Substitution with an Amine: Synthesis of 4-Morpholinopyridine

This protocol describes a typical procedure for the reaction of 4-fluoropyridine with a secondary amine nucleophile.[2]

Materials:

-

4-Fluoropyridine (prepared from its hydrochloride salt)

-

Morpholine

-

Potassium phosphate tribasic (K₃PO₄)

-

tert-Amyl alcohol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add K₃PO₄ (1.5 equivalents).

-

Add a solution of 4-fluoropyridine (1.0 equivalent) in anhydrous tert-amyl alcohol.

-

Add morpholine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-morpholinopyridine.

Protocol for Nucleophilic Aromatic Substitution with a Thiolate: Synthesis of 4-(Phenylthio)pyridine

This protocol outlines the reaction of 4-fluoropyridine with a pre-formed thiolate nucleophile.

Materials:

-

4-Fluoropyridine (prepared from its hydrochloride salt)

-

Sodium thiophenoxide

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add sodium thiophenoxide (1.1 equivalents).

-

Add anhydrous DMF to dissolve the sodium thiophenoxide.

-

Add a solution of 4-fluoropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 4-fluoropyridine proceeds via a two-step addition-elimination mechanism. The first step involves the attack of the nucleophile on the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct electrophilic aromatic substitution (EAS) on the 4-fluoropyridine hydrochloride ring is synthetically challenging due to the severe deactivation of the pyridine ring by the electronegative nitrogen atom, the electron-withdrawing fluorine substituent, and protonation of the nitrogen in the hydrochloride salt. A more viable and strategic approach involves the initial conversion of 4-fluoropyridine to its N-oxide derivative. This N-oxidation activates the pyridine ring, facilitating electrophilic attack, primarily at the C-3 position. Subsequent deoxygenation of the N-oxide yields the desired substituted 4-fluoropyridine. This guide provides a comprehensive overview of this strategic approach, including detailed experimental protocols for the synthesis of the key intermediate, 4-fluoropyridine-N-oxide, and its subsequent nitration, halogenation, and sulfonation, based on established methodologies for analogous pyridine-N-oxide systems.

The Challenge of Direct Electrophilic Substitution

The pyridine ring is inherently less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen heteroatom. This effect is further intensified in 4-fluoropyridine by the inductive effect of the fluorine atom. In the case of this compound, the protonation of the nitrogen atom creates a pyridinium ion, which is even more strongly deactivated towards electrophilic attack. Consequently, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this compound typically require harsh conditions and result in low yields and poor regioselectivity.

The N-Oxide Strategy: Activating the Pyridine Ring

A well-established strategy to overcome the low reactivity of pyridine in EAS reactions is the formation of the corresponding N-oxide. The N-oxide group is a powerful activating group that donates electron density to the pyridine ring through resonance, thereby increasing its nucleophilicity and facilitating electrophilic attack.

Synthesis of Key Intermediates

Synthesis of 4-Fluoropyridine from this compound

The free base, 4-fluoropyridine, can be readily obtained from its hydrochloride salt by neutralization with a suitable base.

Experimental Protocol:

-

Dissolve this compound in a minimal amount of water.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the solution becomes basic (pH > 8).

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 4-fluoropyridine as an oil. Due to its volatility, care should be taken during solvent removal.

Synthesis of 4-Fluoropyridine-N-oxide

The oxidation of 4-fluoropyridine to its N-oxide is a crucial step in this synthetic strategy. Various oxidizing agents can be employed for this transformation.

Experimental Protocol (using m-CPBA):

-

Dissolve 4-fluoropyridine in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-fluoropyridine-N-oxide.

Electrophilic Substitution Reactions of 4-Fluoropyridine-N-oxide

The presence of the N-oxide group directs electrophilic substitution primarily to the C-3 position (meta to the fluorine). The fluorine atom at C-4 will have a minor directing influence.

4-Fluoropyridine hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Fluoropyridine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage requirements of chemical reagents is paramount to ensure experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in medicinal chemistry. While specific quantitative degradation kinetics for this compound are not extensively published, this document synthesizes available information and provides detailed protocols for its stability assessment.

Physicochemical Properties and Stability Profile

This compound is a white to off-white crystalline solid. Its stability is influenced by several environmental factors, primarily moisture, temperature, and light. The compound is known to be hygroscopic and can undergo degradation under extreme conditions.

Summary of Stability and Storage Recommendations

The following table summarizes the key stability attributes and recommended storage conditions for this compound based on publicly available data.

| Parameter | Recommendation/Observation |

| Physical Appearance | White to almost white powder or crystals. |

| Storage Temperature | Room temperature, with a preference for a cool environment (<15°C).[1][2] |

| Hygroscopicity | The compound is hygroscopic and should be protected from moisture.[1][2][3] |

| Light Sensitivity | Storage in a dark place is recommended to prevent potential photodegradation.[1] |

| Atmosphere | Store under an inert gas, such as argon, to minimize contact with moisture and atmospheric components.[1][3] |

| Chemical Stability | Generally stable under recommended storage conditions.[4] May decompose or undergo structural changes at high temperatures or in the presence of strong acids and alkalis.[4] |

| Incompatible Materials | Strong oxidizing agents and metals. |

Quantitative Data on Hygroscopicity

| Hygroscopicity Classification | Weight Increase (% w/w) after 24h at 80% RH and 25°C |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Experimental Protocols for Stability Assessment

The following section outlines detailed methodologies for key experiments to assess the stability of this compound.

Hygroscopicity Testing

This protocol is adapted from standard procedures for testing the hygroscopicity of powdered pharmaceutical compounds.

Objective: To quantify the moisture uptake of this compound under controlled humidity conditions.

Apparatus:

-

Analytical balance

-

Controlled humidity chamber

-

Weighing containers (e.g., glass vials)

-

Desiccator

Procedure:

-

Sample Preparation: Accurately weigh a specified amount of this compound into a pre-weighed, dry container. Record the initial weight (W₀).

-

Conditioning: Place the container with the sample in a controlled humidity chamber set at specific conditions (e.g., 25°C and 80% relative humidity).

-

Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).

-

Weighing: Remove the container from the humidity chamber and immediately weigh the sample. Record the final weight (Wₜ).

-

Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = [(Wₜ - W₀) / W₀] x 100

-

Classification: Classify the hygroscopicity based on the calculated weight gain according to the European Pharmacopoeia table above.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and its degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its potential degradation products.

Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve this compound in a solution of 0.1 M HCl.

-

Maintain the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).

-

Periodically withdraw samples, neutralize with a suitable base, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound in a solution of 0.1 M NaOH.

-

Follow the same procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of 3% hydrogen peroxide.

-

Keep the solution protected from light at room temperature for a specified period.

-

Analyze samples periodically by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

Analyze samples at regular intervals by dissolving a portion in a suitable solvent and injecting it into the HPLC.

-

-

Photostability:

-

Expose a thin layer of solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Keep a control sample protected from light.

-

Analyze both the exposed and control samples by HPLC.

-

Visualization of Stability Factors

The following diagrams illustrate the key factors influencing the stability of this compound and a general workflow for its stability assessment.

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of 4-Fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridine hydrochloride is a fluorinated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom on the pyridine ring, make it a valuable reagent, particularly in the field of medicinal chemistry. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the pKa value of this compound, its determination, and its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors for cancer therapy.

Physicochemical Properties of this compound

| Property | Value | Source |

| Predicted pKa (4-Fluoropyridine) | 4.15 | Predicted |

| Molecular Formula | C5H5ClFN | N/A |

| Molecular Weight | 133.55 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 100-102 °C | N/A |

| Solubility | Soluble in water and common organic solvents like ethanol and methanol.[1] | N/A |

Note: The pKa value of this compound, the salt form, will differ from the predicted pKa of the free base. The pKa of the conjugate acid (the pyridinium ion) is the relevant value for understanding its behavior in acidic conditions. Generally, 4-halopyridines have pKa values less than 5.

Role in Drug Discovery and Development: A Synthetic Building Block for Kinase Inhibitors

This compound is a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for cancer treatment.[2] The fluorine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities at the 4-position of the pyridine ring.[3] This reactivity is crucial for constructing the complex molecular architectures of many targeted therapies.

A notable application is in the synthesis of analogues of multi-kinase inhibitors like Sorafenib and Lapatinib.[4] These drugs target specific signaling pathways that are often dysregulated in cancer cells.

Logical Workflow: Synthesis of a Lapatinib Analogue

The following diagram illustrates a generalized workflow for the synthesis of a Lapatinib analogue, highlighting the role of a 4-fluoropyridine derivative. Lapatinib is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

References

- 1. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Fluoropyridine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridine hydrochloride is a pivotal building block in modern medicinal chemistry, offering a unique combination of reactivity and physicochemical properties that are highly advantageous for drug design and development. The introduction of a fluorine atom onto the pyridine ring significantly modulates the electronic properties of the scaffold, enhancing its utility as a bioisosteric replacement for other functionalities and as a reactive handle for the synthesis of complex molecular architectures.[1] The hydrochloride salt form ensures improved stability and handling of the otherwise unstable 4-fluoropyridine free base.[2]

The electron-withdrawing nature of the fluorine atom makes the C4 position of the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable method for the introduction of a wide array of functional groups. This reactivity, coupled with the beneficial effects of fluorine on metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates, has led to the incorporation of the 4-fluoropyridine moiety into numerous biologically active compounds, particularly in the realm of kinase inhibitors for oncology.[1][3]

4-Fluoropyridine as a Bioisostere

In drug design, the strategic replacement of a hydrogen atom or a functional group with another that has similar steric and electronic properties, known as bioisosteric replacement, is a powerful tool for lead optimization. The 4-fluoropyridine moiety is an effective bioisostere for a simple pyridine ring or a phenyl group. The introduction of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[3]

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, which can influence a compound's solubility, absorption, and interaction with biological targets.

-

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug candidate.[3]

-

Increased Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity, which can enhance membrane permeability and oral bioavailability.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol describes the synthesis of the unstable 4-fluoropyridine free base from 4-aminopyridine. The subsequent conversion to the stable hydrochloride salt is crucial for storage and handling.

Materials:

-

4-Aminopyridine

-

42% aqueous solution of tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

Procedure: [4]

-

In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, add 4-aminopyridine (153 mmol) to a 42% aqueous solution of HBF₄. Heat the mixture to 40 °C to dissolve the solid.

-

Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add a solution of sodium nitrite (174 mmol) while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Slowly add the reaction mixture to a solution of sodium bicarbonate (357 mmol) in 200 mL of water to neutralize the acid.

-

Extract the aqueous mixture with dichloromethane (2 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and add well-crushed calcium hydride (5 g) to thoroughly dry the solution overnight.

-

Filter off the CaH₂ and carefully remove the solvent by distillation.

-

To obtain the stable hydrochloride salt, dissolve the resulting 4-fluoropyridine in a suitable anhydrous solvent and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether, until precipitation is complete.

-

Collect the precipitate by filtration and dry under vacuum to yield this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the reaction of this compound with a nucleophile to generate 4-substituted pyridine derivatives. The hydrochloride salt is typically neutralized in situ to generate the reactive free base.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the nucleophile (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically ranging from 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted pyridine.

Applications in Kinase Inhibitor Synthesis

This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The 4-pyridyl moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.

FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[5][6] Several FLT3 inhibitors incorporating a 4-pyridyl moiety have been developed.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Oral Bioavailability (F%) | Reference |

| 12y | FLT3-ITD | 12 | MOLM-13 | 19.2 (in rats) | [5] |

| 10q | FLT3-ITD | - | MV4-11 | 11.01 (in mice) | [6] |

| 18 | FLT3 | 40 | MV4-11 | 30 (in rats) | [7] |

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers.

| Compound ID | Target Kinase | Kd (nM) | Cell Line | Reference |

| 27e | Aurora-A | 7.5 | - | [8][9] |

| Aurora-B | 48 | - | [8][9] | |

| FLT3 | 6.2 | - | [8][9] | |

| FLT3-ITD | 38 | - | [8][9] |

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Cabozantinib Pyridine-Bioisostere (4) | c-Met | 4.9 | - | [10] |

Targeted Signaling Pathways

FLT3 Signaling Pathway

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. This promotes uncontrolled cell proliferation and survival in AML.[5][6] FLT3 inhibitors block the ATP binding site of the kinase, thereby inhibiting its activity and shutting down these pro-survival signals.

Aurora Kinase Signaling Pathway

Aurora kinases are crucial for the proper execution of mitosis, including centrosome separation, spindle assembly, and cytokinesis. Inhibitors of Aurora kinases disrupt these processes, leading to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its unique electronic properties and reactivity make it an ideal building block for the synthesis of a diverse range of biologically active molecules. The ability to readily undergo nucleophilic aromatic substitution allows for the facile introduction of various functionalities, enabling extensive structure-activity relationship studies. As demonstrated by its successful application in the development of potent kinase inhibitors, this compound will undoubtedly continue to be a key component in the discovery of novel therapeutics.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Fluoropyridine Hydrochloride: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Introduction: 4-Fluoropyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, prized for its reactivity and versatility. The presence of a fluorine atom at the 4-position of the pyridine ring significantly activates the molecule towards nucleophilic aromatic substitution (SNAr), making it an ideal precursor for the synthesis of a diverse array of substituted pyridines. This reactivity, coupled with the inherent biological significance of the pyridine scaffold, has established this compound as a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This application note provides a comprehensive overview of its utility, featuring detailed experimental protocols and key reaction data.

Key Applications in Organic Synthesis